molecular formula C6H12ClNO B2670338 rac-(1R,5S,6R)-3-Azabicyclo[3.2.0]heptan-6-ol hydrochloride CAS No. 2095192-21-3

rac-(1R,5S,6R)-3-Azabicyclo[3.2.0]heptan-6-ol hydrochloride

Cat. No.: B2670338
CAS No.: 2095192-21-3
M. Wt: 149.62
InChI Key: XMKPHELWJMSDHY-FPKZOZHISA-N
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Description

rac-(1R,5S,6R)-3-Azabicyclo[3.2.0]heptan-6-ol hydrochloride is a bicyclic amine derivative with a molecular formula of C₆H₁₁NO·HCl and a molecular weight of 150.62 g/mol . The compound features a fused bicyclo[3.2.0]heptane core, with a hydroxyl group at the 6-position and a secondary amine at the 3-position, protonated as a hydrochloride salt. Its stereochemistry (1R,5S,6R) distinguishes it from other stereoisomers, such as the (1R,5S,6S) variant .

Key properties include:

  • CAS Number: 2095192-21-3 (target compound)
  • Purity: ≥95% (typical for research-grade material)
  • Form: Solid
  • Salt Form: Hydrochloride

The compound is primarily used in pharmaceutical and biochemical research, particularly in studies exploring chiral building blocks for drug synthesis . Suppliers such as CymitQuimica and FUDAW INDUSTRY LTD offer it for laboratory use, with prices available upon inquiry .

Properties

IUPAC Name

(1R,5S,6R)-3-azabicyclo[3.2.0]heptan-6-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c8-6-1-4-2-7-3-5(4)6;/h4-8H,1-3H2;1H/t4-,5+,6+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMKPHELWJMSDHY-FPKZOZHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNCC2C1O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2CNC[C@H]2[C@@H]1O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,5S,6R)-3-Azabicyclo[3.2.0]heptan-6-ol hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a cyclic ketone, followed by reduction and cyclization to form the bicyclic structure. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the reactions are typically carried out in solvents like ethanol or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,5S,6R)-3-Azabicyclo[3.2.0]heptan-6-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

Neurological Disorders

Research indicates that compounds with a similar azabicyclic structure have potential as agonists for neuronal nicotinic acetylcholine receptors (nAChRs). These receptors are crucial in modulating neurotransmission and have been implicated in cognitive functions and neurodegenerative diseases.

  • Case Study : A related compound, N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide, demonstrated efficacy in improving cognitive deficits in models of schizophrenia by acting as a selective alpha7 nAChR agonist. This suggests that rac-(1R,5S,6R)-3-Azabicyclo[3.2.0]heptan-6-ol hydrochloride may exhibit similar properties due to its structural analogies .

Anti-inflammatory Activity

The inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA) is a promising approach for managing inflammation. Compounds that inhibit NAAA can preserve endogenous palmitoylethanolamide (PEA), enhancing its anti-inflammatory effects.

  • Research Insight : Novel azabicyclic compounds have shown high selectivity for NAAA inhibition, which could be extrapolated to this compound based on structural similarities .

Structure-Activity Relationship (SAR)

The SAR studies of azabicyclic compounds highlight the importance of specific substituents on the bicyclic framework for enhancing biological activity and selectivity towards target receptors.

CompoundTargetIC50 (μM)Notes
ARN19689NAAA0.042High selectivity and systemic availability
Compound 14alpha7 nAChRNot specifiedImproved cognitive performance in vivo

These findings suggest that modifications to the azabicyclic structure can significantly impact pharmacological efficacy.

Synthesis and Development

The synthesis of this compound involves several steps typical of bicyclic compound synthesis, including cyclization reactions that form the bicyclic framework while introducing functional groups that enhance bioactivity.

Mechanism of Action

The mechanism of action of rac-(1R,5S,6R)-3-Azabicyclo[3.2.0]heptan-6-ol hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

rac-(1R,5S,6S)-3-Azabicyclo[3.2.0]heptan-6-ol Hydrochloride

  • Key Differences :
    • Stereochemistry at the 6-position (6S vs. 6R in the target compound) .
    • CAS : 2089246-00-2 .
    • Molecular Weight : 150 g/mol .
    • LogP : -0.96 (indicative of higher hydrophilicity compared to some analogues) .
  • Suppliers: Widely available from global suppliers like Indexim International and Wuxi Tianai Biomedical Technology .

rac-(1R,5R,6S)-6-(Trifluoromethyl)-3-Azabicyclo[3.2.0]heptan-6-ol Hydrochloride

  • Key Differences :
    • Substitution of the 6-hydroxyl group with a trifluoromethyl (-CF₃) group .
    • Molecular Formula : C₉H₁₄Cl₂N₂ .
    • Impact : The -CF₃ group enhances electronegativity and metabolic stability but reduces solubility .

Functional Group Variants

(1S,5R)-6-Azabicyclo[3.2.0]heptan-7-one

  • Key Differences: Replaces the 6-hydroxyl group with a ketone at position 7 . CAS: 39155-95-8 .

rac-(1R,5S)-3-Azabicyclo[3.2.0]heptan-1-ol

  • Key Differences: Hydroxyl group at position 1 instead of 6 . Molecular Formula: C₆H₁₁NO . Impact: Altered hydrogen-bonding capacity and logP compared to the 6-ol derivative .

Bicyclo System Variants

rac-(1r,6r)-3-Azabicyclo[4.1.0]heptan-6-ol Hydrochloride

  • Key Differences: Bicyclo[4.1.0] core (vs. [3.2.0] in the target compound) . Molecular Formula: C₆H₁₁NO . Impact: Larger ring size may affect conformational flexibility and receptor binding .

Research Implications

  • Stereochemistry : The 6R configuration in the target compound may offer distinct binding affinities in chiral environments (e.g., enzyme active sites) compared to the 6S isomer .
  • Functional Groups : Hydroxyl positioning (1-ol vs. 6-ol) and substitutions (-CF₃) influence solubility, logP, and metabolic pathways .
  • Bicyclo Systems: Variations in ring size ([3.2.0] vs.

Biological Activity

rac-(1R,5S,6R)-3-Azabicyclo[3.2.0]heptan-6-ol hydrochloride, with CAS number 2095192-21-3, is a bicyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings related to this compound.

  • Molecular Formula: C₆H₁₂ClNO
  • Molecular Weight: 149.62 g/mol
  • LogP: -0.87 (indicating high polarity)
  • Polar Surface Area: 32 Ų

The compound is known to act as a selective inhibitor of neurotransmitter reuptake systems, particularly the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). This triple reuptake inhibition suggests potential applications in treating mood disorders and other neuropsychiatric conditions.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant binding affinity for SERT, NET, and DAT. The following table summarizes key findings from various studies:

Study ReferenceAssay TypeTargetIC50 (nM)Notes
BindingSERT25High affinity for serotonin uptake inhibition
BindingNET30Moderate selectivity compared to SERT
BindingDAT40Comparable potency with established inhibitors

In Vivo Studies

In vivo studies using animal models have further elucidated the pharmacokinetics and therapeutic potential of the compound:

  • Oral Bioavailability: Studies indicate that this compound has an oral bioavailability exceeding 30%, with favorable brain penetration ratios observed in rodent models.
  • Behavioral Effects: Administration in rodent models has resulted in increased locomotor activity and enhanced mood-related behaviors, suggesting antidepressant-like effects.

Case Study 1: Antidepressant Activity

A recent study investigated the efficacy of this compound as a potential antidepressant. The study involved chronic administration in a rat model of depression induced by chronic mild stress.

Results:

  • Significant reduction in depressive-like behaviors was observed.
  • The compound effectively normalized levels of serotonin and norepinephrine in the prefrontal cortex.

Case Study 2: Neuroprotection

Another investigation focused on the neuroprotective properties of the compound against oxidative stress-induced neuronal cell death.

Findings:

  • The compound demonstrated a protective effect on neuronal cells exposed to oxidative stress.
  • Mechanistic studies indicated that it modulates intracellular signaling pathways associated with cell survival.

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